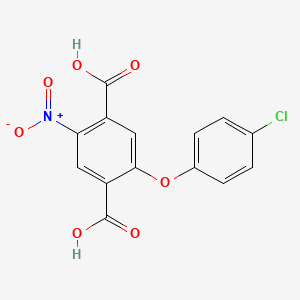
2-(4-chlorophenoxy)-5-nitroterephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(4-chlorophenoxy)-5-nitroterephthalic acid" is a compound that likely shares structural and chemical characteristics with nitro-substituted benzoic acids and their derivatives. These compounds are of interest in the development of various heterocyclic scaffolds and have applications in drug discovery and material science due to their unique chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, involves multireactive building blocks that serve as starting materials for heterocyclic oriented synthesis (HOS). These processes lead to the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Soňa Křupková et al., 2013).
Molecular Structure Analysis
For compounds similar to "this compound," molecular structure analysis often involves spectroscopic methods such as FT-IR and NMR, alongside X-ray diffraction studies. These analyses help in confirming the synthesized compound's structure and understanding its molecular geometry and electronic properties (C. S. Chidan Kumar et al., 2014).
Aplicaciones Científicas De Investigación
Molecular Electronics
Research into molecular electronics has explored molecules with nitroamine redox centers, demonstrating significant electronic properties such as negative differential resistance and high on-off peak-to-valley ratios. This is indicative of the potential use of similar compounds in molecular electronic devices (Chen et al., 1999).
Environmental Analysis and Degradation
Studies on the degradation of pollutants and their environmental impact have been conducted, focusing on compounds such as 2,4-D and other chlorophenoxy acids. These works provide insight into methods for the detection, quantification, and degradation of environmental pollutants, which may apply to compounds like 2-(4-chlorophenoxy)-5-nitroterephthalic acid (Sharma et al., 2012).
Catalysis and Chemical Reactions
Research into catalytic processes, such as the electrochemical oxidation of organic molecules to more valuable chemicals, demonstrates the importance of catalyst design and optimization. For example, studies on nickel, cobalt, and iron oxyhydroxide anodes for electrochemical reactions highlight the role of catalysts in transforming biomass-derived chemicals into valuable products (Taitt et al., 2018).
Pollutant Removal
Efforts to remove specific pollutants from water using advanced materials, such as uranyl-organic frameworks, showcase innovative approaches to environmental remediation. These materials demonstrate potential for the adsorption and degradation of pollutants, which may relate to the applications of this compound in similar contexts (Chao et al., 2019).
Sensing Applications
Metal-organic frameworks (MOFs) associated with mixed ligands have been synthesized for selective sensing of various analytes, including nitrobenzene derivatives and metal ions. This indicates a potential application area for related compounds in the development of selective luminescent sensors (Zhang et al., 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-5-nitroterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO7/c15-7-1-3-8(4-2-7)23-12-6-9(13(17)18)11(16(21)22)5-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRQSNHHCISUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2C(=O)O)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)
![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)